molecular formula C20H18N2O6S B4177151 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4177151
M. Wt: 414.4 g/mol
InChI Key: QVDLGVRGIVANBP-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a pyrrolidinyl group, and a methoxyphenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyrrolidinyl Group: This involves the reaction of the benzodioxole derivative with succinic anhydride to form the pyrrolidinyl ring.

    Thioester Formation: The pyrrolidinyl derivative is then reacted with a thioester to introduce the thio group.

    Acetamide Formation: Finally, the compound is reacted with 2-methoxyaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinyl ring, potentially forming alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or phosphatases, which play crucial roles in cellular signaling pathways. The compound may inhibit or activate these enzymes, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole structure but differs in functional groups.

Uniqueness

What sets 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE apart is its combination of the benzodioxole, pyrrolidinyl, and methoxyphenyl acetamide groups, which may confer unique biological activities and chemical properties not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-26-14-5-3-2-4-13(14)21-18(23)10-29-17-9-19(24)22(20(17)25)12-6-7-15-16(8-12)28-11-27-15/h2-8,17H,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDLGVRGIVANBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

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